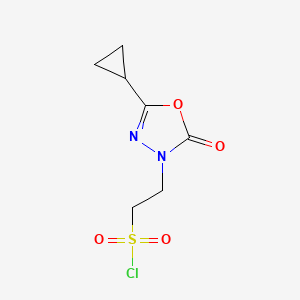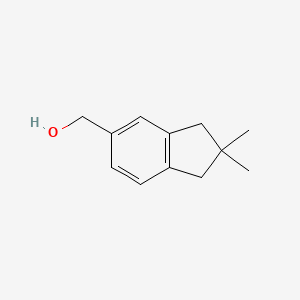![molecular formula C11H16BrN3 B13160570 5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine](/img/structure/B13160570.png)
5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine is a chemical compound with the molecular formula C8H10BrN3 It is a pyrimidine derivative that features a bromine atom at the 5-position and a pyrrolidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like 1-methylpyrrolidin-2-one at elevated temperatures (around 80°C) under a nitrogen atmosphere. After the reaction is complete, the mixture is cooled, and the product is isolated by standard workup procedures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrolidinyl group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the pyrrolidinyl group.
Scientific Research Applications
5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural features. The pyrrolidinyl group may enhance its binding affinity to certain proteins or enzymes, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine
- 5-Bromo-2-(dimethylamino)pyrimidine
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
Uniqueness
5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine is unique due to the presence of both a bromine atom and a pyrrolidinyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H16BrN3 |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
5-bromo-2-(2-pyrrolidin-1-ylpropan-2-yl)pyrimidine |
InChI |
InChI=1S/C11H16BrN3/c1-11(2,15-5-3-4-6-15)10-13-7-9(12)8-14-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
HHNVSXZTICXFQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)Br)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine](/img/structure/B13160490.png)

![Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13160500.png)




![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]piperidine-2-carboxylic acid](/img/structure/B13160546.png)






